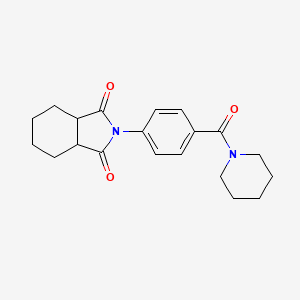

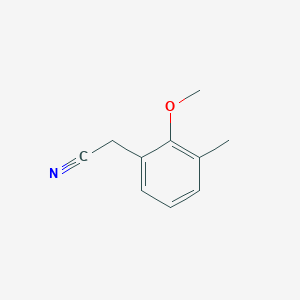

![molecular formula C20H15F2NOS B2502280 2,4-二氟-N-{4-[(苯硫基)甲基]苯基}苯甲酰胺 CAS No. 321431-82-7](/img/structure/B2502280.png)

2,4-二氟-N-{4-[(苯硫基)甲基]苯基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

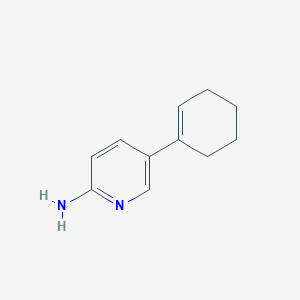

The compound "2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential pharmacological activities. While the specific compound is not directly described in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzamide derivatives and the presence of fluorine atoms and sulfanyl groups within their structures .

Synthesis Analysis

The synthesis of related compounds involves the introduction of fluorinated amide substituents, as seen in the compound 38p, which was chosen for clinical evaluation due to its potent activity as a leukotriene receptor antagonist . The synthesis of such compounds typically requires multiple steps, including the formation of amide bonds and the introduction of fluorine atoms. For example, the synthesis of diflunisal carboxamides involved amidation and esterification processes . Similarly, the synthesis of benzamide derivatives can involve microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . These methods highlight the complexity and the precision required in the synthesis of fluorinated benzamide compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structures of two diflunisal carboxamides were determined, revealing their packing stabilized by intermolecular hydrogen bonds . The title compound "N-[(Methylsulfanyl)methyl]benzamide" also had its crystal structure determined, showing specific dihedral angles between the phenyl ring and the formamide unit, as well as the orientation of the (methylsulfanyl)methyl group . These structural analyses are crucial for understanding the molecular conformation and potential interactions of the compounds.

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives can be quite diverse. The papers provided discuss the use of these compounds in various reactions, such as the Fries rearrangement, which is a regioselective process . Theoretical studies, including density functional theory (DFT) calculations, have been used to understand the mechanisms of these reactions, such as the prototropy process and the formation of an intimate ion pair as a key step in the rearrangement . These analyses are essential for optimizing the synthesis and improving the yields of the desired compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. The presence of fluorine atoms and sulfanyl groups can significantly affect properties such as solubility, melting point, and reactivity. The intermolecular hydrogen bonding observed in the crystal structures suggests that these compounds may have a high propensity for forming solid-state networks, which could influence their melting points and solubility . Additionally, the presence of chiral centers, as seen in the compound 38p, can lead to enantioselective properties, which are important in pharmacological contexts .

科学研究应用

合成和化学转化

- 化学合成:该化合物已被用于由 Weinreb 酰胺合成二氟甲基酮。具体而言,[二氟(苯硫基)甲基]三甲基硅烷在氟化物诱导下对 Weinreb 酰胺的羰基进行亲核加成,生成相应的二氟(苯硫基)甲基酮。这些酮通过苯硫基的选择性还原裂解进一步转化为二氟甲基酮,展示了其在复杂化学合成过程中的作用 (Phetcharawetch 等人,2017)。

- 亲核加成:该化合物已被用于羰基化合物的亲核宝石二氟(苯硫基)甲基化,以良好的产率提供 α-宝石二氟甲基化加合物,表明其作为试剂引入宝石二氟(苯硫基)甲基基团进入各种底物的潜力 (Punirun 等人,2014)。

新型化合物的合成

- 环状亚砜合成:该化合物促进了通过与 N-叔丁基磺酰亚胺和芳基的[3+2]环加成来立体选择性地合成环状亚砜。二氟(苯磺酰基)甲基在环加成反应中起着至关重要的作用,并且可以被去除或取代,从而使二氟环状亚砜转变为环状亚磺酰胺,突出了其在合成具有潜在生物活性的环状亚砜中的重要性 (Ye 等人,2014)。

光谱和晶体学研究

- 抗病特性:该化合物是合成和表征硫脲衍生物的结构框架的一部分,该衍生物已被测试与细菌细胞的相互作用,并表现出显着的抗病原体活性,尤其对以能够在生物膜中生长的菌株。这突出了该化合物在开发具有抗生物膜特性的新型抗菌剂中的潜在作用 (Limban 等人,2011)。

- 晶体结构分析:该化合物的衍生物已通过单晶 X 射线衍射进行分析,表明其在通过分子间氢键了解分子结构和稳定性方面的效用,这对于设计和开发具有所需性质的新分子至关重要 (Zhong 等人,2010)。

属性

IUPAC Name |

2,4-difluoro-N-[4-(phenylsulfanylmethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2NOS/c21-15-8-11-18(19(22)12-15)20(24)23-16-9-6-14(7-10-16)13-25-17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLJSOOJRZBLBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

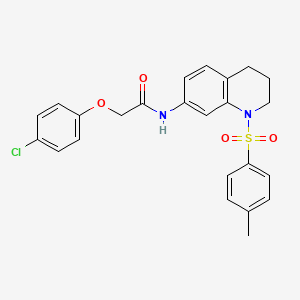

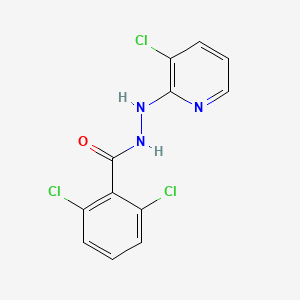

![N~6~-(2,2-dimethoxyethyl)-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2502198.png)

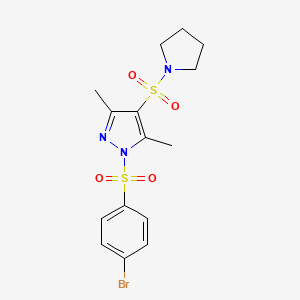

![3-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2502199.png)

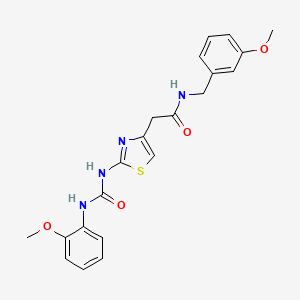

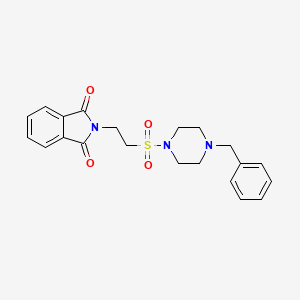

![(3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2502203.png)

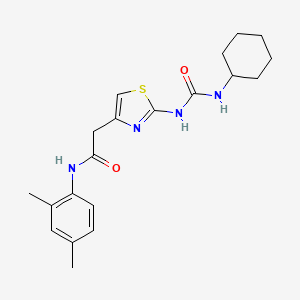

![1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2502211.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide](/img/structure/B2502220.png)